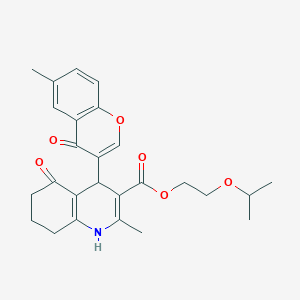
2-(propan-2-yloxy)ethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(propan-2-yloxy)ethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a chromenyl group, a hexahydroquinoline core, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Propan-2-yloxy)ethyl-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:
Bildung des Chromenyl-Zwischenprodukts: Die Chromenylgruppe kann durch die Kondensation geeigneter Aldehyde mit aktiven Methylenverbindungen unter basischen Bedingungen synthetisiert werden.
Synthese des Hexahydrochinolinkerns: Der Hexahydrochinolinkern wird oft durch die Hantzsch-Reaktion hergestellt, die die Cyclokondensation von β-Ketoestern, Aldehyden und Ammoniak oder primären Aminen beinhaltet.
Veresterung: Der letzte Schritt beinhaltet die Veresterung des Hexahydrochinolinderivats mit 2-(Propan-2-yloxy)ethanol unter sauren oder basischen Bedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung von Ausbeute und Reinheit umfassen. Dies beinhaltet die Verwendung von Katalysatoren, kontrollierte Reaktionstemperaturen und Reinigungstechniken wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Chromenyl- und Hexahydrochinolin-Einheiten.
Reduktion: Reduktionsreaktionen können die in der Struktur vorhandenen Carbonylgruppen angreifen.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen an den aromatischen Ringen und der Estergruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel, Nucleophile wie Amine und Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Chinolin-N-Oxiden führen, während Reduktion Alkohol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung aufgrund ihres Potenzials als Baustein bei der Synthese komplexerer Moleküle untersucht. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, wodurch sie zu einem vielseitigen Zwischenprodukt wird.
Biologie
Biologisch hat die Verbindung in Vorstudien vielversprechende Ergebnisse für ihre potentiellen antimikrobiellen und krebshemmenden Eigenschaften gezeigt. Ihre Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.
Medizin
In der Medizin wird weiter geforscht, um ihre potenziellen therapeutischen Anwendungen zu erforschen. Ihre strukturellen Merkmale deuten darauf hin, dass sie bei der Entwicklung neuer Arzneimittel mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen hilfreich sein könnte.
Industrie
In der Industrie kann die Verbindung aufgrund ihrer chemischen Stabilität und Reaktivität Anwendung bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen finden.
5. Wirkmechanismus
Der Mechanismus, durch den 2-(Propan-2-yloxy)ethyl-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat seine Wirkungen entfaltet, ist noch nicht vollständig geklärt. Es wird angenommen, dass es über Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und π-π-Stapelung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren interagiert. Diese Wechselwirkungen können biologische Pfade modulieren, was zu den beobachteten biologischen Aktivitäten führt.
Wirkmechanismus
The mechanism by which 2-(propan-2-yloxy)ethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat
- 2-(Propan-2-yloxy)ethyl-2-methyl-4-(4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat
Einzigartigkeit
Das Vorhandensein der 2-(Propan-2-yloxy)ethyl-Gruppe in der Zielverbindung unterscheidet sie von ähnlichen Verbindungen. Diese Gruppe kann die Löslichkeit, Reaktivität und biologische Aktivität der Verbindung beeinflussen, wodurch sie in ihrer Klasse einzigartig ist.
Eigenschaften
Molekularformel |
C26H29NO6 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
2-propan-2-yloxyethyl 2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H29NO6/c1-14(2)31-10-11-32-26(30)22-16(4)27-19-6-5-7-20(28)24(19)23(22)18-13-33-21-9-8-15(3)12-17(21)25(18)29/h8-9,12-14,23,27H,5-7,10-11H2,1-4H3 |
InChI-Schlüssel |
RPOXBIGXPUDGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CCCC4=O)NC(=C3C(=O)OCCOC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















